molecular formula C19H24ClNO B14728685 N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine CAS No. 6298-55-1

N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine

Katalognummer: B14728685
CAS-Nummer: 6298-55-1
Molekulargewicht: 317.9 g/mol
InChI-Schlüssel: JFBHHJOKVNWBKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine is a chemical compound with a complex structure that includes benzyl, chloro, phenoxy, and propanamine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 2-chloropropan-1-ol to form an intermediate, which is then reacted with phenoxypropan-2-yl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine include:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .

Eigenschaften

CAS-Nummer

6298-55-1

Molekularformel

C19H24ClNO

Molekulargewicht

317.9 g/mol

IUPAC-Name

N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine

InChI

InChI=1S/C19H24ClNO/c1-16(20)13-21(14-18-9-5-3-6-10-18)17(2)15-22-19-11-7-4-8-12-19/h3-12,16-17H,13-15H2,1-2H3

InChI-Schlüssel

JFBHHJOKVNWBKN-UHFFFAOYSA-N

Kanonische SMILES

CC(CN(CC1=CC=CC=C1)C(C)COC2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.